molecular formula C20H23ClN2O3S2 B11228175 1-[(2-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11228175
M. Wt: 439.0 g/mol
InChI Key: BQRJJKMQUCYAIT-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, using chlorinated aromatic compounds.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is added using methanesulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE include:

    1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide: A closely related compound with similar structural features and reactivity.

    N-(2-Methylsulfanylphenyl)-1-(2-chlorophenyl)methanesulfonylpiperidine-3-carboxamide: Another analog with slight variations in the substituent positions.

    1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide: A compound with similar functional groups but different spatial arrangement.

These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to their structural differences.

Properties

Molecular Formula

C20H23ClN2O3S2

Molecular Weight

439.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2-methylsulfanylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O3S2/c1-27-19-11-5-4-10-18(19)22-20(24)15-8-6-12-23(13-15)28(25,26)14-16-7-2-3-9-17(16)21/h2-5,7,9-11,15H,6,8,12-14H2,1H3,(H,22,24)

InChI Key

BQRJJKMQUCYAIT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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